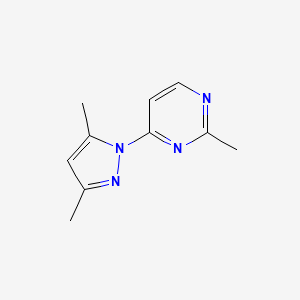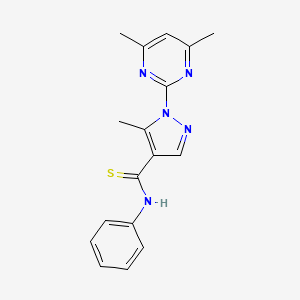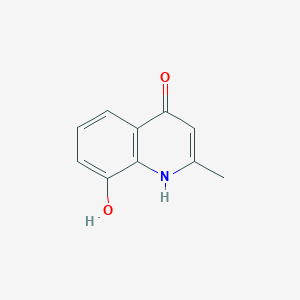
2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as quinazolinones, have been shown to interact with their targets in a variety of ways . For instance, some quinazolinones have been found to exhibit antimicrobial activity by interacting with bacterial cells .
Biochemical Pathways
Similar compounds, such as ddt and its metabolites, have been shown to affect various biochemical pathways . For example, DDT and its metabolites have been found to be highly toxic to many aquatic vertebrate and invertebrate species .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, some compounds have shown improved kinetic solubilities and were metabolically stable in vitro .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level . For instance, some compounds have shown inhibitory effects on cellular events triggered by certain transcription factors .
Action Environment
Similar compounds, such as ddt, have been studied for their environmental impact . For instance, DDT and its metabolites have been found to persist in the environment due to their physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide typically involves the reaction of 4-chloroaniline with 8-methylquinoline-4-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)quinoline-4-carbohydrazide
- 8-Methylquinoline-4-carbohydrazide
- 4-Chloro-8-methylquinoline
Uniqueness
2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide is unique due to the presence of both the 4-chlorophenyl and 8-methyl groups on the quinoline ring. This structural feature enhances its biological activity and specificity compared to other similar compounds. The combination of these substituents allows for better interaction with molecular targets, leading to improved therapeutic potential .
Properties
IUPAC Name |
2-(4-chlorophenyl)-8-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-10-3-2-4-13-14(17(22)21-19)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,19H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUZNKOPSQNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

![1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502970.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/new.no-structure.jpg)
![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)
![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

![(2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2502980.png)
![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]furan-2-carboxamide](/img/structure/B2502983.png)

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)
